molecular formula C28H36N2O B8243113 (R)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8243113
M. Wt: 416.6 g/mol
InChI Key: NTVPWLUKQGMGFH-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a benzyl group at the 4-position of the oxazole ring and a bulky dicyclohexylmethyl substituent at the 6-position of the pyridine moiety. Key properties include:

  • Molecular Formula: C₂₆H₃₂N₂O
  • Molecular Weight: 388.55 g/mol
  • Storage Conditions: Inert atmosphere at 2–8°C .

Properties

IUPAC Name

(4R)-4-benzyl-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O/c1-4-11-21(12-5-1)19-24-20-31-28(29-24)26-18-10-17-25(30-26)27(22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1,4-5,10-12,17-18,22-24,27H,2-3,6-9,13-16,19-20H2/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVPWLUKQGMGFH-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=NC(CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=N[C@@H](CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which may contribute to its interactions with biological systems.

  • Molecular Formula : C25H30N2O
  • Molecular Weight : 394.53 g/mol
  • CAS Number : 151670-69-8

The biological activity of this compound is primarily attributed to its ability to act as a ligand in asymmetric catalysis and as an inhibitor in various enzymatic reactions. Its oxazoline moiety allows it to participate in coordination with metal catalysts, enhancing reaction selectivity and efficiency.

Biological Activity Overview

Recent studies have demonstrated that this compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • Research indicates that this compound shows promising anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways .
  • Antimicrobial Properties :
    • The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies suggest that it disrupts bacterial cell membranes and inhibits essential metabolic pathways .
  • Neuroprotective Effects :
    • Preliminary findings indicate neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease .

Case Study 1: Anticancer Activity

A study by Nesper et al. (1993) evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
505040
1002080

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial properties of the compound against E. coli and S. aureus, it was found that minimal inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics.

Bacterial StrainMIC (µg/mL)
E. coli25
S. aureus15

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with similar structural features to (R)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole exhibit notable antimicrobial properties. For instance, derivatives containing oxazole and pyridine moieties have shown significant activity against various bacterial strains. A study reported that certain derivatives displayed minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol L1^{-1}, outperforming standard antibiotics like cefotaxime against specific pathogens such as Bacillus subtilis and Chlamydia pneumoniae .

Anticancer Activity

The anticancer potential of compounds related to this compound has been evaluated against several cancer cell lines. In vitro studies demonstrated moderate to potent cytotoxic effects against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines, with IC5050 values indicating significant growth inhibition . The structure-activity relationship (SAR) analysis revealed that modifications in the side chains significantly influenced the cytotoxicity of these compounds.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methodologies. A common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires careful control of temperature and pH to optimize yields and purity.

Table 1: Synthetic Routes for Related Compounds

Synthesis MethodKey StepsYield (%)Reference
Microwave-Assisted SynthesisRapid heating of reactants in solvent70-90
Conventional RefluxRefluxing with acid/base catalysts60-80
Solvent-Free ReactionsSolid-state reactions without solvents50-75

Case Study: Antimicrobial Efficacy

A study investigated a series of oxazole derivatives similar to this compound for their antimicrobial efficacy. The results showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that the electronic nature of substituents plays a crucial role in the antimicrobial potency .

Case Study: Anticancer Activity

In another study focusing on anticancer properties, a library of pyridine-containing oxazoles was screened against multiple cancer cell lines. The results indicated that specific structural modifications led to increased cytotoxicity, with some compounds achieving IC5050 values lower than those of established chemotherapeutics like doxorubicin . This highlights the potential for developing new anticancer agents based on the structure of this compound.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications/Synthesis Insights
(R)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole (Target) C₂₆H₃₂N₂O 388.55 Dicyclohexylmethyl (pyridine), Benzyl (oxazole) N/A Potential ligand for asymmetric catalysis
(R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole C₂₁H₁₈N₂O 314.38 Phenyl (pyridine) 2757082-55-4 Asymmetric catalysis
(S)-4-Benzyl-2-(6-benzylpyridin-2-yl)-4,5-dihydrooxazole (L7) C₂₁H₂₀N₂O 316.40 Benzyl (pyridine and oxazole) N/A Chiral ligand; MS (ESI): m/z 543.31 [M+H]+
(S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) C₁₂H₁₆N₂O 204.27 tert-Butyl (oxazole) N/A Scalable synthesis (64% yield); palladium-catalyzed reactions
(R)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole C₁₆H₁₆N₂O 252.31 Methyl (pyridine) N/A Research chemical; 97% purity
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole C₂₃H₂₄N₂O 344.45 Benzhydryl (pyridine), Ethyl (oxazole) 2828438-67-9 Laboratory research (not for drug use)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.